莨菪碱硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

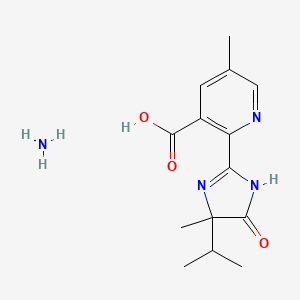

- Scopolamine is synthesized using 6,7-dehydrotropine as a key intermediate. Various methods, including Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schopf reaction, have been evaluated for constructing the tropane core, which is essential for scopolamine's structure (Nocquet & Opatz, 2016).

Molecular Structure Analysis

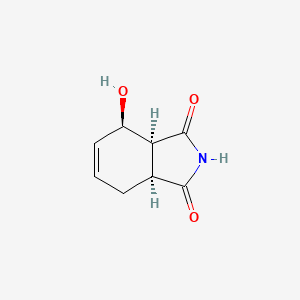

- The stereochemistry of scopolamine, particularly its tropine residue, conforms to expected structural characteristics, with the six-membered ring in a chair conformation. This structure has been confirmed through chemical means and X-ray crystallographic studies (Muhtadi & Hassan, 1990).

Chemical Reactions and Properties

- Scopolamine undergoes various chemical reactions, such as oxidative demethylation, which is mediated by cytochrome P-450 subfamily enzymes. This reaction is significant in the metabolism of scopolamine (Lochner & Thompson, 2016).

Physical Properties Analysis

- Scopolamine occurs as a viscous liquid and forms a crystalline monohydrate. Its hydrobromide salt, scopolamine hydrobromide, appears as rhombic crystals or a white crystalline powder, slightly efflorescent in dry air, and has a very bitter taste (Muhtadi & Hassan, 1990).

Chemical Properties Analysis

- Scopolamine's chemical properties are characterized by its binding to muscarinic receptors, acting as a nonselective muscarinic antagonist. It exhibits both peripheral antimuscarinic properties and central sedative, antiemetic, and amnestic effects. Its interaction with these receptors is fundamental to its therapeutic applications (Renner, Oertel, & Kirch, 2005).

科学研究应用

术后恶心和呕吐的治疗

莨菪碱在医疗领域被广泛用于治疗术后恶心和呕吐 {svg_1}. 它作为毒蕈碱乙酰胆碱受体的竞争性拮抗剂,表现出副交感神经抑制效应 {svg_2}.

晕动病

莨菪碱也用于治疗晕动病 {svg_3}. 它在抑制唾液分泌和散瞳方面比颠茄碱更强大,即使在低治疗剂量下也具有中枢抑制作用 {svg_4}.

胃肠道、肾脏和胆道痉挛

莨菪碱已被用于治疗胃肠道、肾脏和胆道痉挛 {svg_5}. 它的抗胆碱能特性有助于放松这些部位的肌肉,减少痉挛和相关的疼痛 {svg_6}.

外用止痛

莨菪碱可以外用治疗骨折、肿胀,以及胃痛或关节疼痛 {svg_7}. 这为患者提供了一种非侵入性的止痛方法 {svg_8}.

抗抑郁作用

研究表明莨菪碱具有不同强度的抗抑郁作用 {svg_9}. 它可以单独或与其他抗抑郁剂联合使用,口服、肌内注射或静脉注射 {svg_10}.

合成生产以提高可用性

研究人员开发了一种高效、全合成的生产莨菪碱的方法 {svg_11}. 这减少了对药用作物的依赖,增加了可用性,可以进一步研究其他用途 {svg_12}.

神经毒剂暴露的潜在对策

除了目前的治疗用途外,莨菪碱和茄科植物中的其他衍生物可能对神经毒剂暴露有用 {svg_13}. 这是一个需要进一步研究的潜在领域 {svg_14}.

半合成药物的底物

莨菪碱被用作半合成药物如噻托溴铵或莨菪碱-N-丁基溴的底物 {svg_15}. 这扩展了其在新型药物开发中的应用 {svg_16}.

作用机制

Target of Action

Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .

Pharmacokinetics

The pharmacokinetics of Scopolamine Sulfate differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .

Result of Action

Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .

Action Environment

Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .

生化分析

Biochemical Properties

Scopolamine Sulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Cellular Effects

Scopolamine Sulfate influences cell function by altering cell signaling pathways. By blocking the action of acetylcholine, it can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Scopolamine Sulfate exerts its effects through binding interactions with muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, leading to changes in gene expression and cellular function .

Metabolic Pathways

Scopolamine Sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine Sulfate involves the esterification of tropic acid with scopine followed by the sulfation of the resulting product.", "Starting Materials": [ "Tropic acid", "Scopine", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Tropic acid is esterified with methanol in the presence of sulfuric acid to form methyl tropate.", "Step 2: Scopine is reacted with methyl tropate in the presence of sodium hydroxide to form scopolamine.", "Step 3: Scopolamine is sulfated with sulfuric acid to form Scopolamine Sulfate.", "Step 4: The resulting Scopolamine Sulfate is purified and isolated." ] } | |

CAS 编号 |

866926-81-0 |

分子式 |

C₁₇H₂₁NO₇S |

分子量 |

383.42 |

同义词 |

α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)